molecular formula C17H20N4OS B10984333 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B10984333
M. Wt: 328.4 g/mol
InChI Key: PLUARWKFIQPMMD-UHFFFAOYSA-N
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Description

  • This compound is also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . Its chemical formula is C₁₃H₁₃NO , and its molecular weight is 199.25 g/mol .
  • Appearance: It appears as white to pale yellow crystalline solid.
  • Solubility: It dissolves in various organic solvents (such as alcohols, ethers, and chlorinated hydrocarbons) but has limited solubility in water.
  • Preparation Methods

    • Synthesis involves the following steps:
      • React 2,5-dimethylpyrrole with benzaldehyde to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde.
      • Reduce 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde using trimethylborane to obtain 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents: Trimethylborane (for reduction).
    • Major products: The final compound itself, as well as intermediates during synthesis.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: May have applications in drug discovery.

      Industry: Used in the development of new materials.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely interacts with specific molecular targets or pathways to exert its effects.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties may continue to evolve as research progresses

    Properties

    Molecular Formula

    C17H20N4OS

    Molecular Weight

    328.4 g/mol

    IUPAC Name

    4-propyl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C17H20N4OS/c1-2-7-14-15(23-17(19-14)21-11-5-6-12-21)16(22)18-8-13-20-9-3-4-10-20/h3-6,9-12H,2,7-8,13H2,1H3,(H,18,22)

    InChI Key

    PLUARWKFIQPMMD-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CC=C3

    Origin of Product

    United States

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